N-Acetyl-D-valine
CAS No.: 17916-88-0
Cat. No.: VC21537791
Molecular Formula: C7H13NO3
Molecular Weight: 159.18 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 17916-88-0 |
---|---|
Molecular Formula | C7H13NO3 |
Molecular Weight | 159.18 g/mol |
IUPAC Name | (2R)-2-acetamido-3-methylbutanoic acid |
Standard InChI | InChI=1S/C7H13NO3/c1-4(2)6(7(10)11)8-5(3)9/h4,6H,1-3H3,(H,8,9)(H,10,11)/t6-/m1/s1 |
Standard InChI Key | IHYJTAOFMMMOPX-ZCFIWIBFSA-N |
Isomeric SMILES | CC(C)[C@H](C(=O)O)NC(=O)C |
SMILES | CC(C)C(C(=O)O)NC(=O)C |
Canonical SMILES | CC(C)C(C(=O)O)NC(=O)C |
Chemical Properties and Identification
N-Acetyl-D-valine is the D-isomer of acetylated valine, featuring an acetyl group attached to the amino nitrogen of D-valine. This modification significantly alters the compound's properties compared to the unmodified amino acid. The compound possesses specific chemical identifiers that distinguish it in analytical contexts.
Basic Chemical Properties
N-Acetyl-D-valine exhibits distinct chemical and physical attributes that characterize its behavior in various systems. The compound's basic properties are summarized in Table 1:
Property | Value |
---|---|
CAS Number | 17916-88-0 |
Molecular Formula | C7H13NO3 |
Molecular Weight | 159.185 |
InChI Key | IHYJTAOFMMMOPX-ZCFIWIBFSA-N |
LogP | -0.585 |
Table 1: Basic chemical properties of N-Acetyl-D-valine
The negative LogP value (-0.585) indicates that N-Acetyl-D-valine exhibits higher solubility in polar solvents than in nonpolar solvents, which influences its behavior in various solvent systems and biological environments . This property is particularly important when considering its applications in chromatographic separations and pharmaceutical formulations.
Structural Characteristics
The structure of N-Acetyl-D-valine features a carboxylic acid group, an acetylated amino group, and the characteristic isopropyl side chain of valine. Unlike its L-counterpart, N-Acetyl-D-valine possesses D-stereochemistry at the alpha carbon, resulting in different spatial orientation of its functional groups. This stereochemical configuration significantly impacts its interactions with biological systems, particularly enzymes that exhibit stereoselectivity.
The acetylation of the amino group modifies the compound's acid-base properties by eliminating the positively charged amino group present in unmodified D-valine. This structural modification leads to altered solubility profiles and different interaction patterns in biological and chemical systems.
Analytical Methods and Detection
Various analytical techniques have been developed and optimized for the detection, quantification, and characterization of N-Acetyl-D-valine in different matrices.
High-Performance Liquid Chromatography (HPLC)
High-performance liquid chromatography represents one of the most effective methods for analyzing N-Acetyl-D-valine. The compound can be effectively separated and detected using reverse-phase HPLC systems with appropriate conditions.
Specific HPLC methods have been established for N-Acetyl-D-valine analysis. One documented approach employs a Newcrom R1 HPLC column with mobile phases containing acetonitrile, water, and phosphoric acid . For mass spectrometry compatibility, phosphoric acid can be substituted with formic acid. The method can be adapted for both analytical and preparative applications, including:
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Routine analysis and quality control
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Isolation of impurities
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Preparative separations
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Pharmacokinetic studies
The versatility of this analytical approach makes it particularly valuable for pharmaceutical research and development processes. Additionally, the method can be scaled up for industrial applications or scaled down for microanalysis depending on specific requirements.
Spectroscopic Methods
Spectroscopic techniques provide valuable tools for the identification and structural confirmation of N-Acetyl-D-valine. While the search results don't provide specific spectral data for the D-isomer, spectroscopic profiles similar to those documented for other N-acetylated amino acids would be expected, with appropriate adjustments for stereochemical differences.
Mass spectrometry can be particularly useful for identification purposes, with characteristic fragmentation patterns that distinguish N-acetylated amino acids from their unmodified counterparts. The acetyl group modification produces distinctive fragmentation patterns in mass spectrometry, facilitating identification and structural confirmation.
Applications in Scientific Research
N-Acetyl-D-valine finds applications across multiple scientific disciplines, including pharmaceutical development, biochemical research, and analytical chemistry.
Pharmaceutical Applications
In pharmaceutical research, N-Acetyl-D-valine serves as an important intermediate in various synthetic pathways. The acetylation of amino acids represents a crucial step in numerous pharmaceutical processes, particularly those involving stereochemical modifications and transformations. N-Acetyl-D-valine specifically plays a role in stereoselective syntheses where the D-configuration is required for biological activity or further chemical transformations.
Similar to other N-acetylated amino acids, N-Acetyl-D-valine may serve as a building block for peptide synthesis, particularly when D-amino acid incorporation is desired. The acetyl group provides protection for the amino functionality during various chemical reactions, allowing for selective modifications at other positions within the molecule.
Chromatographic Applications
The distinctive properties of N-Acetyl-D-valine make it valuable in chromatographic applications. The compound can be analyzed using reverse-phase HPLC methods with simple conditions, as noted in the specialized Newcrom R1 column application . This analytical capability is essential for quality control, purity assessment, and pharmacokinetic studies.
Synthesis and Preparation Methods
The synthesis of N-Acetyl-D-valine typically follows established procedures for the acetylation of amino acids, with specific considerations for preserving the D-stereochemistry during the process.
Acetylation of D-Valine
The primary method for obtaining N-Acetyl-D-valine involves the direct acetylation of D-valine. This process typically employs acetic anhydride in acetic acid as the acetylation reagent, producing the desired N-acetylated product . The general reaction pathway can be represented as:
D-Valine + Acetic anhydride → N-Acetyl-D-valine + Acetic acid
The process must be carefully controlled to ensure complete acetylation while maintaining the stereochemical integrity of the D-isomer. Reaction conditions including temperature, solvent composition, and reaction time significantly influence both yield and stereochemical purity of the final product.
Isolation and Purification
After acetylation, N-Acetyl-D-valine requires isolation from the reaction mixture. The patent literature describes approaches that avoid aqueous workup procedures, which can be cumbersome and inefficient . More efficient processes involve direct isolation through evaporation, yielding the product as either a melt or solid with high purity (>95%) .
Comparison with Other N-Acetylated Amino Acids
N-Acetyl-D-valine exhibits distinct properties compared to other N-acetylated amino acids, including its stereoisomer N-Acetyl-L-valine. These differences stem primarily from the stereochemical configuration at the alpha carbon.
Comparison with N-Acetyl-L-valine
While N-Acetyl-D-valine and N-Acetyl-L-valine share identical chemical compositions, their stereochemical differences result in distinct physical properties and biological activities. N-Acetyl-L-valine has been more extensively studied, with documented research on its solubility behavior in various solvents .
Research on N-Acetyl-L-valine indicates that its solubility increases monotonically with temperature across multiple solvents . Solubility studies at 298.15 K demonstrated a specific solubility sequence across different solvents: n-propanol > isopropanol > n-butanol > isobutanol > 1,4-dioxane > acetone > 2-butanone > water > methyl acetate > ethyl acetate > acetonitrile > dimethyl carbonate . Similar patterns might be expected for N-Acetyl-D-valine, though specific solubility values would likely differ due to stereochemical variations.
The solubility behavior of N-acetylated amino acids is predominantly influenced by solvent polarity, hydrogen bonding capabilities, and cohesive energy density, factors that should similarly affect both stereoisomers with potentially quantitative differences .
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